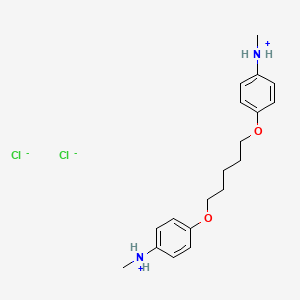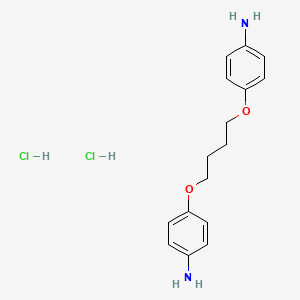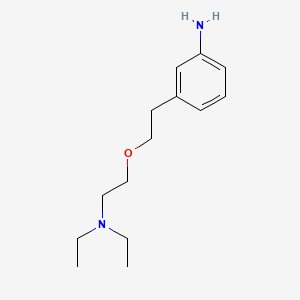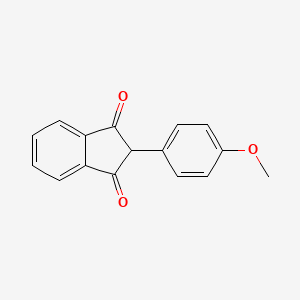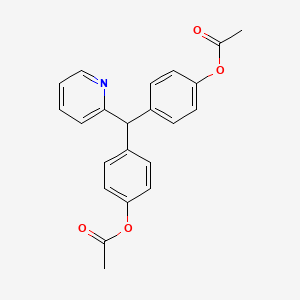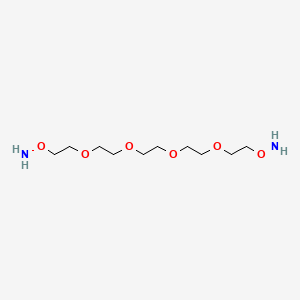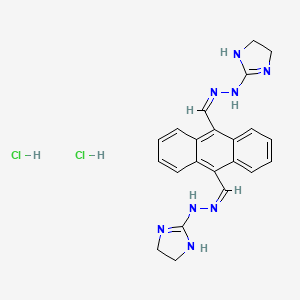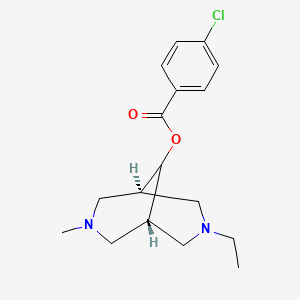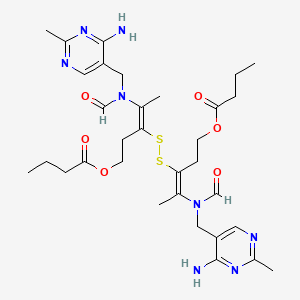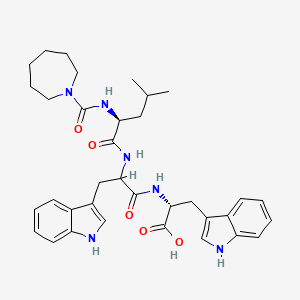
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BQ-485 is a peptide-based endothelin receptor antagonist. It is a linear peptide with the chemical formula C35H44N6O5 and a molecular weight of 628.76 g/mol . This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases and nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-485 is synthesized through peptide synthesis techniques. The synthesis involves the coupling of amino acids to form the peptide chain. The primary structure of BQ-485 is HIM-CO-Leu-d-Trp-d-Trp-OH . The synthesis process typically involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of BQ-485 would likely involve solid-phase peptide synthesis (SPPS), a method commonly used for the large-scale production of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
BQ-485 undergoes various chemical reactions, including:
Oxidation: BQ-485 can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can convert BQ-485 into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of BQ-485, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
BQ-485 exerts its effects by antagonizing endothelin receptor type A (ETA). Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation . By blocking these receptors, BQ-485 can inhibit the effects of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and preventing vasospasm . The molecular targets of BQ-485 include the ETA receptors on vascular smooth muscle cells .
Properties
CAS No. |
141594-26-5 |
|---|---|
Molecular Formula |
C35H44N6O5 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30?,31+/m0/s1 |
InChI Key |
ZBJNAHVLKNFOPP-GAGJGVLVSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LWW |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BQ 485 BQ-485 perhydroazepin-1-yl leucyl-tryptophyl-tryptophan perhydroazepin-1-yl-Leu-Trp-Trp |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


